1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a compound characterized by its unique molecular structure and potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 373.42 g/mol. This compound belongs to a class of piperazine derivatives that have been investigated for their pharmacological properties, particularly in the development of antipsychotic medications and other therapeutic agents .
The synthesis of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can be achieved through several methods, often involving the reaction of piperazine with substituted benzothiazoles. A common approach includes:
The molecular structure of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can be represented using various structural formulas:
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=C(C=C4)FThe compound features a piperazine ring connected to a fluorobenzothiazole moiety, which contributes to its biological activity. The presence of fluorine atoms enhances lipophilicity and biological activity, making this compound an interesting candidate for drug development .
The reactivity of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can be explored through various chemical reactions:
The mechanism of action for compounds like 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone often involves modulation of neurotransmitter systems:
The physical and chemical properties of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone include:
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has several notable applications:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: